molecular formula C6H4ClIS B2745627 5-Chloro-2-iodobenzenethiol CAS No. 124866-48-4

5-Chloro-2-iodobenzenethiol

Cat. No.: B2745627
CAS No.: 124866-48-4
M. Wt: 270.51
InChI Key: OTDUWSIPYZYCSC-UHFFFAOYSA-N
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Description

5-Chloro-2-iodobenzenethiol is an organosulfur compound with the molecular formula C6H4ClIS It is characterized by the presence of both chlorine and iodine substituents on a benzene ring, along with a thiol group (-SH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method includes the iodination of 5-chlorobenzenethiol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodobenzenethiol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Substitution Reactions: Formation of various substituted benzenethiols.

    Oxidation Reactions: Formation of disulfides or sulfonic acids.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

5-Chloro-2-iodobenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in the development of pharmaceuticals.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-bromobenzenethiol
  • 5-Chloro-2-fluorobenzenethiol
  • 5-Chloro-2-methylbenzenethiol

Comparison

Compared to its analogs, 5-Chloro-2-iodobenzenethiol is unique due to the presence of iodine, which is a larger and more polarizable halogen. This can enhance its reactivity in certain chemical reactions, such as cross-coupling, and may also influence its biological activity by altering its interaction with molecular targets.

Properties

IUPAC Name

5-chloro-2-iodobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDUWSIPYZYCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124866-48-4
Record name 5-chloro-2-iodobenzene-1-thiol
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